Cas no 67943-20-8 (1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-6-hydroxy-,(6R,7aS)-(9CI))
![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-6-hydroxy-,(6R,7aS)-(9CI) structure](https://ja.kuujia.com/scimg/cas/67943-20-8x500.png)
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-6-hydroxy-,(6R,7aS)-(9CI) 化学的及び物理的性質
名前と識別子
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- 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-6-hydroxy-,(6R,7aS)-(9CI)
- 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-6-hydroxy-, (6R,7aS)-
- (6R,7aS)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
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- インチ: 1S/C6H8N2O3/c9-3-1-4-5(10)7-6(11)8(4)2-3/h3-4,9H,1-2H2,(H,7,10,11)/t3-,4+/m1/s1
- InChIKey: DPDXCIHPUIIYRH-DMTCNVIQSA-N
- ほほえんだ: C1(=O)NC(=O)[C@]2([H])C[C@@H](O)CN12
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-6-hydroxy-,(6R,7aS)-(9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740577-1g |
(6r,7As)-6-hydroxytetrahydro-1h-pyrrolo[1,2-c]imidazole-1,3(2h)-dione |
67943-20-8 | 98% | 1g |
¥11995.00 | 2024-05-04 |
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-6-hydroxy-,(6R,7aS)-(9CI) 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-6-hydroxy-,(6R,7aS)-(9CI)に関する追加情報
Introduction to 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-6-hydroxy-,(6R,7aS)-(9CI) and Its Significance in Modern Chemical Biology
The compound with the CAS number 67943-20-8, identified as 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-6-hydroxy-,(6R,7aS)-(9CI), represents a fascinating molecule with potential applications in the field of chemical biology and pharmaceutical research. This heterocyclic compound belongs to the pyrroloimidazole class, a scaffold that has garnered significant attention due to its structural versatility and biological activity. The unique arrangement of nitrogen and oxygen atoms within its core structure contributes to its reactivity and interaction with biological targets, making it a valuable candidate for further exploration.
In recent years, the study of pyrrolo[1,2-c]imidazole derivatives has seen remarkable advancements, particularly in the development of novel therapeutic agents. The presence of a tetrahydro moiety and a hydroxyl group at the 6-position introduces additional functional sites that can be exploited for modulating biological pathways. The stereochemistry specified by (6R,7aS) further refines the compound's identity, underscoring the importance of chirality in drug design and development.
One of the most compelling aspects of this compound is its potential as a precursor or intermediate in synthesizing biologically active molecules. The 1,3(2H)-dione moiety is particularly noteworthy, as it can participate in various chemical reactions that are pivotal for constructing complex organic structures. This feature makes it an attractive building block for medicinal chemists aiming to develop new drugs with improved efficacy and reduced side effects.
Recent studies have highlighted the role of pyrroloimidazole derivatives in modulating enzyme activity and receptor binding. For instance, certain analogs have been shown to inhibit kinases and other enzymes involved in cancer progression. The hydroxyl group in this particular compound may serve as a hydrogen bond acceptor or participate in hydrophobic interactions, thereby influencing its binding affinity to biological targets. These interactions are critical for designing molecules that can selectively interact with disease-causing proteins or enzymes.
The tetrahydro ring system adds another layer of complexity to this molecule, potentially affecting its solubility, metabolic stability, and pharmacokinetic properties. These factors are essential considerations in drug development, as they can significantly impact how a drug is absorbed, distributed, metabolized, and excreted by the body. By optimizing these properties, researchers can enhance the therapeutic potential of 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-6-hydroxy-,(6R,7aS)-(9CI) and related derivatives.
Moreover, the stereochemical configuration at the 6R and 7aS positions is not arbitrary but rather a result of careful consideration based on previous structural biology studies. Chiral centers are known to play a crucial role in determining the biological activity of molecules. The specific stereochemistry of this compound may confer unique properties that distinguish it from other analogs, making it a promising candidate for further investigation.
In the context of drug discovery pipelines, this compound exemplifies how structural diversity can be leveraged to identify novel therapeutic entities. The integration of computational chemistry techniques has further accelerated the process by allowing researchers to predict binding affinities and optimize molecular structures before conducting experimental validations. Such advancements have significantly reduced the time and cost associated with developing new drugs.
The hydroxyl group at the 6-position also opens up possibilities for further derivatization using various chemical methodologies. This flexibility allows chemists to modify the molecule's properties systematically, enabling them to fine-tune its biological activity. For example, introducing different substituents at this position could alter its interaction with biological targets or enhance its pharmacokinetic profile.
Recent publications have demonstrated the utility of pyrrolo[1,2-c]imidazole derivatives in addressing various therapeutic challenges. These studies often highlight the importance of understanding molecular interactions at an atomic level through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Such structural insights are invaluable for guiding medicinal chemistry efforts aimed at improving drug candidates like 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-6-hydroxy-,(6R,7aS)-(9CI).
The compound's potential applications extend beyond traditional pharmaceuticals. It could also serve as a key intermediate in synthesizing agrochemicals or specialty chemicals where similar heterocyclic scaffolds are prevalent. The versatility of its core structure makes it a versatile tool for synthetic chemists working across multiple disciplines.
In conclusion,1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-6-hydroxy-,(6R, 7aS)-(9CI) represents a promising molecule with significant potential in chemical biology and drug discovery. Its unique structural features—such as the presence of a tetrahydro ring system and a hydroxyl group—make it an attractive candidate for further exploration. As research continues to uncover new applications for this class of compounds,CAS number 67943-20-8 will undoubtedly play a crucial role in advancing our understanding of molecular interactions and developing innovative therapeutic strategies.
67943-20-8 (1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-6-hydroxy-,(6R,7aS)-(9CI)) 関連製品
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